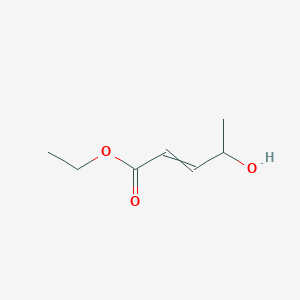

Ethyl 4-hydroxypent-2-enoate

Cat. No. B8314693

M. Wt: 144.17 g/mol

InChI Key: BYUMVCVGSDWCIG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08288566B2

Procedure details

2,2,6,6-Tetramethylpiperidine (74.16 g, 0.525 mot) is dissolved in THF (600 ml) and cooled to −45° C. nBuLi is added (0.022 mol g−1 in hexane, 228.3 g, 0.500 mol) and is allowed to warm to −10° C. The reaction mixture is cooled to −70° C. Then ethyl propiolate (49.05 g, 0.500 mol) is added dropwise over 25 min at ≦−66° C. After additional stirring for 70 min at −72° C., acetaldehyde (23.35 g, 0.530 mol) in cold THF (30 ml) is added dropwise in 30 min at ≦−67° C. After stirring at −72° C. for 1 hour the reaction mixture is quenched with 2 M HCl (700 ml) and extracted with tBuOMe (650 and 400 ml). The organic phases are washed with saturated NaHCO3 (200 ml) and brine (3×125 ml) successively. The combined organic phases are dried with Na2SO4 and evaporated under reduced pressure at 40° C. Filtration over SO2 (150 g) with tBuOMe:heptane fraction (0.5 l) and tBuOMe (0.2 l) yields crude 20 (rac-Ethyl 4-hydroxypent-2-enoate) (6744 g, 90%, HPLC: ˜90 area %) as a brown oil. The crude product is used in the next step without further purification. 1H-NMR- and GC-analysis corresponded to an analogous synthesis of 20 (rac-Ethyl 4-hydroxypent-2-inoate) with LDA as base.

Identifiers

|

REACTION_CXSMILES

|

CC1(C)CCCC(C)(C)N1.[Li]CCCC.[C:16]([O:20][CH2:21][CH3:22])(=[O:19])[C:17]#[CH:18].[CH:23](=[O:25])[CH3:24]>C1COCC1.CCCCCC>[OH:25][CH:23]([CH3:24])[CH:18]=[CH:17][C:16]([O:20][CH2:21][CH3:22])=[O:19]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

74.16 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1(NC(CCC1)(C)C)C

|

|

Name

|

|

|

Quantity

|

600 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Li]CCCC

|

Step Three

|

Name

|

|

|

Quantity

|

49.05 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C#C)(=O)OCC

|

Step Four

|

Name

|

|

|

Quantity

|

23.35 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)=O

|

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-10 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After additional stirring for 70 min at −72° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture is cooled to −70° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring at −72° C. for 1 hour the reaction mixture

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is quenched with 2 M HCl (700 ml)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with tBuOMe (650 and 400 ml)

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic phases are washed with saturated NaHCO3 (200 ml) and brine (3×125 ml) successively

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined organic phases are dried with Na2SO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated under reduced pressure at 40° C

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Filtration over SO2 (150 g) with tBuOMe

|

Outcomes

Product

Details

Reaction Time |

70 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC(C=CC(=O)OCC)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |